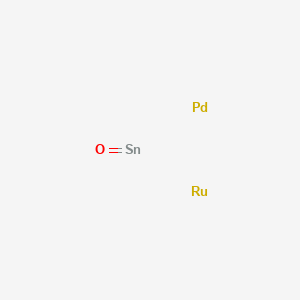

Oxotin;palladium;ruthenium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxotin;palladium;ruthenium is a compound that combines the unique properties of palladium and ruthenium, two transition metals known for their catalytic abilities. This compound is particularly significant in the field of catalysis, where it is used to enhance reaction rates and selectivity in various chemical processes. The combination of palladium and ruthenium in a single compound allows for the exploitation of the synergistic effects of these metals, leading to improved performance in catalytic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxotin;palladium;ruthenium typically involves the thermal decomposition of polymeric precursors. For instance, palladium and ruthenium can be combined on a carbon support using thermal decomposition methods. This process involves heating the polymeric precursors to high temperatures, resulting in the formation of the desired compound on the carbon support . Another method involves the liquid phase deposition technique at low temperatures, where palladium and ruthenium are deposited onto a substrate to form binary alloy nanosheets .

Industrial Production Methods: In industrial settings, the production of this compound often involves scalable methods such as chemical vapor deposition (CVD) or electrodeposition. These methods allow for the controlled deposition of palladium and ruthenium onto various substrates, enabling the large-scale production of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Oxotin;palladium;ruthenium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the catalytic properties of palladium and ruthenium, which can activate various substrates and promote reaction pathways.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions, hydrogen gas for reduction reactions, and halogenated compounds for substitution reactions. The reaction conditions typically involve moderate to high temperatures and the presence of a solvent such as ethanol or water .

Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced metal complexes. Substitution reactions often result in the formation of new organometallic compounds.

Scientific Research Applications

Oxotin;palladium;ruthenium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions . In biology and medicine, the compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it is used in the development of sensors for detecting gases such as hydrogen and in environmental remediation to remove pollutants .

Mechanism of Action

The mechanism of action of oxotin;palladium;ruthenium involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. In catalytic applications, the compound facilitates the activation of substrates through the formation of intermediate complexes. In biological systems, this compound can induce apoptosis by interfering with DNA replication and transcription, as well as by inhibiting key enzymes involved in cell survival pathways .

Comparison with Similar Compounds

Oxotin;palladium;ruthenium can be compared to other similar compounds such as platinum-based catalysts and other palladium-ruthenium alloys. While platinum-based catalysts are highly effective, they are also expensive and scarce. In contrast, this compound offers a more cost-effective alternative with comparable catalytic performance . Other palladium-ruthenium alloys, such as those used in water splitting and fuel cell applications, also exhibit high catalytic activity but may differ in terms of stability and reaction conditions .

List of Similar Compounds:- Platinum-based catalysts

- Palladium-ruthenium alloys

- Ruthenium-oxo complexes

- Palladium-nickel alloys

Conclusion

This compound is a versatile compound with significant applications in catalysis, biology, and environmental science. Its unique combination of palladium and ruthenium allows for enhanced catalytic performance and a wide range of chemical reactions. The compound’s potential in scientific research and industrial applications makes it a valuable material for future developments in various fields.

Properties

CAS No. |

189286-91-7 |

|---|---|

Molecular Formula |

OPdRuSn |

Molecular Weight |

342.2 g/mol |

IUPAC Name |

oxotin;palladium;ruthenium |

InChI |

InChI=1S/O.Pd.Ru.Sn |

InChI Key |

SENUIYBPUSAXRF-UHFFFAOYSA-N |

Canonical SMILES |

O=[Sn].[Ru].[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)

![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)

![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)

![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)

![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)

![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)